
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol is a compound that belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .
Métodos De Preparación
The synthesis of 1-(1,3-Benzothiazol-6-yl)-2-nitroethanol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration. One common method includes the use of 2-aminothiophenol and an aromatic aldehyde in ethanol as a reaction medium, stirred at 50°C for 1 hour . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Análisis De Reacciones Químicas
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzothiazol-6-yl)-2-nitroethanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol can be compared with other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- 6-Methoxy-1,3-benzothiazol-2-ylacetamide
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
19989-68-5 |
|---|---|
Fórmula molecular |
C9H8N2O3S |
Peso molecular |
224.234 |
Nombre IUPAC |
1-(1,3-benzothiazol-6-yl)-2-nitroethanol |
InChI |
InChI=1S/C9H8N2O3S/c12-8(4-11(13)14)6-1-2-7-9(3-6)15-5-10-7/h1-3,5,8,12H,4H2 |
Clave InChI |
OFGCPDMSMYRQRV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(C[N+](=O)[O-])O)SC=N2 |
Sinónimos |
6-Benzothiazolemethanol,alpha-(nitromethyl)-(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



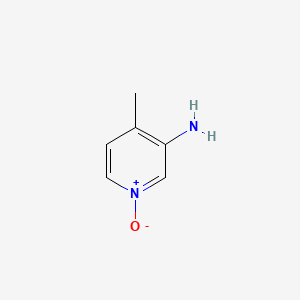
![4-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B561293.png)
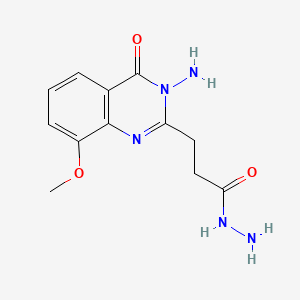
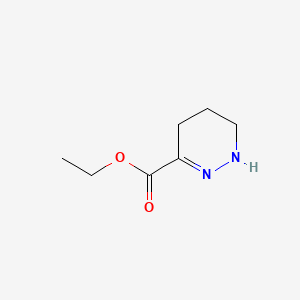
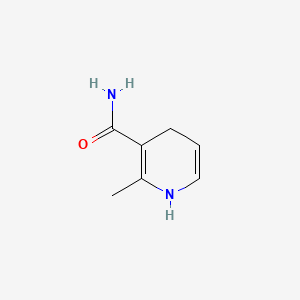

![2H-Pyrido[3,2-e][1,2]thiazine](/img/structure/B561299.png)
![[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B561303.png)
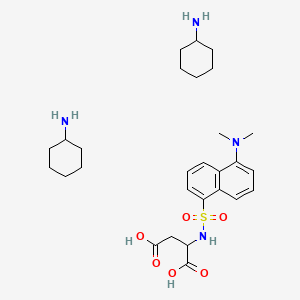
![methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate](/img/structure/B561308.png)
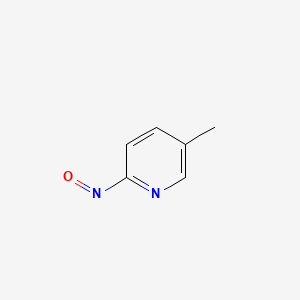

![methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate](/img/structure/B561313.png)
